molecular formula C6H7BrN2 B189383 2-Amino-5-bromo-4-methylpyridine CAS No. 98198-48-2

2-Amino-5-bromo-4-methylpyridine

Cat. No. B189383
Key on ui cas rn: 98198-48-2
M. Wt: 187.04 g/mol
InChI Key: JDNCMHOKWINDKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07071175B1

Procedure details

2-Amino-4-methylpyridine (110 g, 1.02 mol) in hydrobromic acid (1 L, 48%) was stirred at 70° C. and a solution of hydrogen peroxide (300 mL, 15%) was added dropwise over a one h at such a rate that the temperature of the reaction mixture remained at 70-80° C. The mixture was stirred for 90 min at 70° C. and poured onto crushed ice. The pH was adjusted to 4-5 with sodium carbonate and the precipitated solid (containing mostly dibrominated products) was filtered off and discarded. The pH was subsequently raised to 9 and the precipitated product collected by filtration. Recrystallization from toluene gave 2-Amino-5-bromo-4-methylpyridine (76.3 g, 40%).
Quantity
110 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[C:6]([CH3:8])[CH:5]=[CH:4][N:3]=1.OO.C(=O)([O-])[O-].[Na+].[Na+].[BrH:17]>>[NH2:1][C:2]1[CH:7]=[C:6]([CH3:8])[C:5]([Br:17])=[CH:4][N:3]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
110 g
Type
reactant
Smiles
NC1=NC=CC(=C1)C
Name
Quantity
1 L
Type
reactant
Smiles
Br
Step Two
Name
Quantity
300 mL
Type
reactant
Smiles
OO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 90 min at 70° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
remained at 70-80° C
ADDITION
Type
ADDITION
Details
poured
CUSTOM
Type
CUSTOM
Details
onto crushed ice
ADDITION
Type
ADDITION
Details
the precipitated solid (containing mostly dibrominated products)
FILTRATION
Type
FILTRATION
Details
was filtered off
TEMPERATURE
Type
TEMPERATURE
Details
The pH was subsequently raised to 9
FILTRATION
Type
FILTRATION
Details
the precipitated product collected by filtration
CUSTOM
Type
CUSTOM
Details
Recrystallization from toluene

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
product
Smiles
NC1=NC=C(C(=C1)C)Br
Measurements
Type Value Analysis
AMOUNT: MASS 76.3 g
YIELD: PERCENTYIELD 40%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.